![molecular formula C20H32O5 B146822 14-Deoxy-17-hydroxyandrographolide CAS No. 869384-82-7](/img/structure/B146822.png)
14-Deoxy-17-hydroxyandrographolide
Overview
Description
14-Deoxy-17-hydroxyandrographolide is an ent-labdane diterpenoid compound isolated from the aerial parts of Andrographis paniculate .
Synthesis Analysis
Acetals of andrographolide, including 14-deoxy-12-hydroxyandrographolide, were synthesized using benzaldehyde and heteroaromatic aldehydes .
Molecular Structure Analysis
The molecular weight of 14-Deoxy-17-hydroxyandrographolide is 352.47 and its formula is C20H32O5 . The SMILES representation is CC@@(CC[C@H]3O)C@@([H])[C@]3(C)CO
.
Chemical Reactions Analysis
While specific chemical reactions involving 14-Deoxy-17-hydroxyandrographolide are not detailed in the search results, it’s worth noting that this compound is a derivative of andrographolide, which has been the subject of various chemical studies .
Physical And Chemical Properties Analysis
14-Deoxy-17-hydroxyandrographolide is a powder with a molecular weight of 352.47 and a formula of C20H32O5 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .
Scientific Research Applications
Cancer Research Applications
- Cytotoxic Activity : Studies have shown that derivatives of 14-Deoxy-17-hydroxyandrographolide exhibit significant cytotoxic activity against human cancer cell lines, such as HCT-116 .
- Apoptosis Induction : Some compounds derived from 14-Deoxy-17-hydroxyandrographolide have been found to induce apoptosis in cancer cells .
Mechanism of Action
Target of Action
14-Deoxy-17-hydroxyandrographolide is an ent-labdane diterpenoid compound isolated from the aerial parts of Andrographis paniculate
Mode of Action
It is known that andrographolide and its analogs, which include 14-deoxy-17-hydroxyandrographolide, have been found to exhibit potential treatment against several virus infections, including sars-cov-2 . The mechanisms of action in inhibiting viral infections can be categorized into several types, including regulating the viral entry stage, gene replication, and the formation of mature functional proteins .
Biochemical Pathways
It is known that andrographolide and its derivatives have diverse pharmacological properties such as anti-viral, anti-bacterial, anti-inflammatory, anti-hyperglycemic, immunostimulatory, anti-dyslipidemic, anti-hepatic, and anti-angiogenic effects .
Pharmacokinetics
A study has compared the pharmacokinetics of andrographolide and its metabolite of 14-deoxy-12-hydroxy-andrographolide in rats .
Result of Action
It is known that andrographolide and its analogs have shown cytotoxic activity against a number of human cancer cell lines .
Action Environment
It is known that light quality is an important factor affecting the content of active components of medicinal plants .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[2-[(1R,2S,4aS,5R,6R,8aS)-6-hydroxy-2,5-bis(hydroxymethyl)-5,8a-dimethyl-1,2,3,4,4a,6,7,8-octahydronaphthalen-1-yl]ethyl]-2H-furan-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O5/c1-19-9-7-17(23)20(2,12-22)16(19)6-4-14(11-21)15(19)5-3-13-8-10-25-18(13)24/h8,14-17,21-23H,3-7,9-12H2,1-2H3/t14-,15-,16+,17-,19+,20+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMOGEODVJJLYGW-UQZPWQSVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(C(C1CCC(C2CCC3=CCOC3=O)CO)(C)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@H]([C@@]([C@H]1CC[C@@H]([C@H]2CCC3=CCOC3=O)CO)(C)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
14-Deoxy-17-hydroxyandrographolide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is known about the structure of 14-Deoxy-17-hydroxyandrographolide?
A1: 14-Deoxy-17-hydroxyandrographolide is a novel ent-labdane diterpenoid. While the provided abstract does not explicitly detail its molecular formula, weight, or spectroscopic data, it states that its structure was elucidated using spectroscopic data analysis []. This likely included techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), common methods for determining the structures of novel natural products.
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